molecular formula C15H11N3O3 B2465033 N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034402-17-8

N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2465033
CAS No.: 2034402-17-8
M. Wt: 281.271
InChI Key: BCOVQDQITULCOU-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a pyrazolo[1,5-a]pyridine moiety fused with a benzo[d][1,3]dioxole ring system

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-yl-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-15(10-1-2-13-14(7-10)21-9-20-13)17-11-4-6-18-12(8-11)3-5-16-18/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOVQDQITULCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=CC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazolo[1,5-a]pyridine core through cyclization reactions involving appropriate precursors. This is followed by the introduction of the benzo[d][1,3]dioxole moiety via coupling reactions. The final step involves the formation of the carboxamide group through amidation reactions under controlled conditions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific combination of the pyrazolo[1,5-a]pyridine and benzo[d][1,3]dioxole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic applications based on diverse sources of research.

Chemical Structure and Synthesis

The compound belongs to a class of pyrazolo derivatives that have been synthesized through various methods. The synthesis typically involves the reaction of pyrazolo[1,5-a]pyridine with benzo[d][1,3]dioxole derivatives under specific conditions to yield the target compound. The structural integrity and purity of the synthesized compound are confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazolo compounds, particularly those targeting specific kinases involved in cancer progression. For instance, compounds similar to this compound have been shown to inhibit Pim-1 kinase, which plays a crucial role in cell survival and proliferation in various cancers. In vitro assays demonstrated that these compounds can suppress colony formation and induce apoptosis in cancer cell lines at submicromolar concentrations .

Compound Target Kinase IC50 (µM) Effect
Compound APim-10.05Inhibits cell growth
Compound BFlt-30.10Induces apoptosis

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes. Studies indicate that it acts as a selective inhibitor of certain kinases without significant off-target effects, which is crucial for reducing potential side effects in therapeutic applications .

Study 1: Inhibition of Pim-1 Kinase

In a recent study, a series of pyrazolo[1,5-a]pyridine derivatives were evaluated for their ability to inhibit Pim-1 kinase. The lead compound demonstrated an IC50 value of 0.05 µM against Pim-1 and showed promising results in reducing BAD protein phosphorylation in cellular assays . This suggests that the compound could be a candidate for further development as an anticancer agent.

Study 2: Selectivity Profile

Another study focused on the selectivity of pyrazolo derivatives against a panel of oncogenic kinases. The tested compounds exhibited high selectivity for Pim-1 over other kinases, indicating a favorable safety profile compared to first-generation inhibitors like SGI-1776 . This selectivity is essential for minimizing adverse effects during treatment.

Q & A

Q. Key Optimization Parameters :

ParameterOptimal Conditions
SolventEthanol, DMF, or dichloromethane
CatalystsTriethylamine for amidation; Pd catalysts for cross-coupling
Temperature60–100°C for cyclocondensation; room temperature for coupling

How can researchers resolve contradictions in biological activity data across studies?

Advanced Question
Discrepancies in reported activities (e.g., IC₅₀ values) may arise from assay variability or structural modifications. Methodological strategies include:

  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HepG2 for anticancer activity) and protocols .
  • Structural Confirmation : Verify compound purity via NMR and HRMS to rule out impurities affecting bioactivity .
  • Dose-Response Analysis : Compare activity across multiple concentrations to identify non-linear effects .
  • Mechanistic Studies : Use molecular docking or enzyme inhibition assays (e.g., cathepsin K/B) to validate target engagement .

Example : Pyrazolo[1,5-a]pyrimidines showed conflicting cathepsin inhibition data due to substituent effects; N-picolyl derivatives (e.g., 5c ) exhibited stronger cathepsin B inhibition (IC₅₀ ~45 µM) versus N-butyl analogs .

What characterization techniques confirm the structural integrity of this compound?

Basic Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for pyrazolo[1,5-a]pyridine (δ 7.2–8.5 ppm) and benzo[d][1,3]dioxole (δ 6.0–6.5 ppm) .
    • IR : Confirm amide C=O stretch (~1680 cm⁻¹) and aromatic C-H bonds .
  • Mass Spectrometry : HRMS to verify molecular weight (e.g., [M+H]+ = 357.38 g/mol for a related analog) .
  • X-ray Diffraction : Resolve crystal structure for absolute configuration .

What strategies improve the pharmacokinetic profile of pyrazolo[1,5-a]pyridine derivatives?

Advanced Question

  • Solubility Enhancement : Introduce polar groups (e.g., morpholino or hydroxyl) to improve aqueous solubility .
  • Metabolic Stability : Replace labile esters with carboxamides to reduce CYP450-mediated degradation .
  • Bioavailability : Optimize logP values (target 2–3) via substituent tuning (e.g., fluorination or methyl groups) .

Case Study : N-propargylated pyrazolo[1,5-a]pyrimidinones showed improved stability via reduced hepatic clearance in rodent models .

What are the primary therapeutic targets of this compound in cancer research?

Basic Question

  • PARG Inhibition : Pyrazolo[1,5-a]pyridine derivatives (e.g., PARG inhibitors) target poly(ADP-ribose) glycohydrolase, inducing synthetic lethality in BRCA-deficient cancers .
  • Cathepsin Modulation : Thiadiazole-carboxamide analogs inhibit cathepsin K/B, relevant in osteoclast-driven malignancies .
  • Kinase Inhibition : Structural analogs (e.g., pyrazolo[1,5-a]pyrimidines) target Aurora kinases, disrupting mitotic signaling .

How can structure-activity relationship (SAR) studies guide functionalization?

Advanced Question

  • Core Modifications :
    • Pyridine Ring : Electron-withdrawing groups (e.g., -CF₃) enhance enzymatic inhibition .
    • Benzo[d][1,3]dioxole : Methoxy substitutions improve membrane permeability .
  • Side Chain Optimization :
    • Amide Linkers : Bulky substituents (e.g., tert-butyl) increase target selectivity .
    • Heterocyclic Additions : Thiophene/morpholino groups enhance binding to cysteine proteases .

Q. SAR Table :

SubstituentBiological Effect
-CF₃ (R₁)↑ Cathepsin K inhibition (IC₅₀ ~25 µM)
-OCH₃ (R₂)↑ Solubility and bioavailability
-Morpholino (R₃)↑ Antimicrobial activity

What experimental designs mitigate degradation during synthesis?

Advanced Question

  • Protective Atmospheres : Use argon/nitrogen to prevent oxidation of sensitive intermediates .
  • Low-Temperature Steps : Conduct coupling reactions at 0–4°C to preserve labile functional groups .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 30min) to minimize side-product formation .

Example : Microwave-assisted condensation of thiosemicarbazide with benzo[d][1,3]dioxole intermediates improved yields from 60% to 85% .

How do researchers validate target engagement in cellular assays?

Advanced Question

  • Knockdown/Overexpression Models : Compare activity in PARG-knockout vs. wild-type cells to confirm mechanism .
  • Biochemical Assays : Measure ADP-ribose hydrolysis (PARG activity) or caspase-3 activation (apoptosis) .
  • Imaging : Fluorescent probes (e.g., FITC-labeled analogs) track cellular uptake and localization .

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